4-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid
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Overview
Description
4-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid is a synthetic organic compound characterized by the presence of a difluoromethyl group, an iodine atom, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents, such as ClCF2H, under appropriate conditions.
Butanoic Acid Functionalization: The final step involves the functionalization of the pyrazole ring with a butanoic acid moiety, which can be achieved through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the difluoromethyl group.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Research: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving difluoromethylated compounds.
Industrial Chemistry: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 4-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore .
Comparison with Similar Compounds
Similar Compounds
4-[5-(Trifluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-[5-(Difluoromethyl)-4-bromo-3-methylpyrazol-1-yl]butanoic acid: Similar structure but with a bromine atom instead of an iodine atom.
4-[5-(Difluoromethyl)-4-iodo-3-ethylpyrazol-1-yl]butanoic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of 4-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid lies in its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, while the iodine atom allows for further functionalization through substitution reactions.
Properties
IUPAC Name |
4-[5-(difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2IN2O2/c1-5-7(12)8(9(10)11)14(13-5)4-2-3-6(15)16/h9H,2-4H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMMQTMZLQSPGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1I)C(F)F)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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